2-Chloroethyl 2-phenoxyethyl ether
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Overview
Description
2-Chloroethyl 2-phenoxyethyl ether is an organic compound with the molecular formula C10H13ClO2. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic chemistry, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Preparation Methods
The most common method for preparing 2-Chloroethyl 2-phenoxyethyl ether is through the Williamson ether synthesis. This involves the reaction of 2-phenoxyethanol with 2-chloroethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants .
Chemical Reactions Analysis
2-Chloroethyl 2-phenoxyethyl ether undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Scientific Research Applications
2-Chloroethyl 2-phenoxyethyl ether is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: This compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-phenoxyethyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes .
Comparison with Similar Compounds
2-Chloroethyl 2-phenoxyethyl ether can be compared with other similar compounds such as:
2-Chloroethyl phenyl ether: This compound has a similar structure but lacks the additional ethoxy group, making it less versatile in certain chemical reactions.
2-Phenoxyethyl chloride: This compound is similar but has a chlorine atom directly attached to the phenoxy group, which can lead to different reactivity and applications
Properties
CAS No. |
2243-44-9 |
---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(2-chloroethoxy)ethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
SZAPPHDTDAQSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCCl |
Origin of Product |
United States |
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